2-Methyl-5-oxo-3-phenylisoxazolidine-3-carboxylic acid
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Overview
Description
2-Methyl-5-oxo-3-phenylisoxazolidine-3-carboxylic acid is a heterocyclic compound that features an isoxazolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-5-oxo-3-phenylisoxazolidine-3-carboxylic acid typically involves the cyclization of appropriate precursors. One common method includes the reaction of 3-phenyl-2-oxopropanoic acid with hydroxylamine, followed by cyclization under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the temperature maintained at around 60-80°C.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and automated systems may also be employed to streamline the process and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-5-oxo-3-phenylisoxazolidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield hydroxyl derivatives.
Substitution: The phenyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and catalysts (e.g., palladium on carbon) are employed for substitution reactions.
Major Products
Oxidation: Formation of oxo derivatives.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
2-Methyl-5-oxo-3-phenylisoxazolidine-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Methyl-5-oxo-3-phenylisoxazolidine-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylic acid phenylamide
- 5-Methyl-4-oxo-5-phenyl-4,5-dihydro-2-furancarboxylic acid
Uniqueness
2-Methyl-5-oxo-3-phenylisoxazolidine-3-carboxylic acid is unique due to its isoxazolidine ring structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activities, making it a valuable compound for various applications.
Properties
Molecular Formula |
C11H11NO4 |
---|---|
Molecular Weight |
221.21 g/mol |
IUPAC Name |
2-methyl-5-oxo-3-phenyl-1,2-oxazolidine-3-carboxylic acid |
InChI |
InChI=1S/C11H11NO4/c1-12-11(10(14)15,7-9(13)16-12)8-5-3-2-4-6-8/h2-6H,7H2,1H3,(H,14,15) |
InChI Key |
NBOZQKPTZGLMNT-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(CC(=O)O1)(C2=CC=CC=C2)C(=O)O |
Origin of Product |
United States |
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